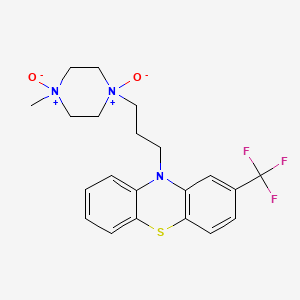

Trifluoperazine N1,N4-Dioxide

Description

Overview of N-Oxidation in Pharmaceutical Compounds and Related Structures

The chemical synthesis of N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids. acs.org The choice of oxidant and reaction conditions is crucial, as the reactivity of the amine is influenced by its basicity. acs.org

Contextualization of Trifluoperazine (B1681574) N1,N4-Dioxide as an Oxidative Product

Trifluoperazine, a phenothiazine (B1677639) derivative, undergoes extensive metabolism in the liver through processes like sulfoxidation and oxidation. nih.gov This metabolism leads to the formation of several oxidized derivatives, including N-oxides. nih.govvulcanchem.com Trifluoperazine N1,N4-Dioxide is a product of this oxidative metabolism, where both the N1 and N4 nitrogen atoms of the piperazine (B1678402) ring are oxidized. nih.govveeprho.com

The synthesis of this compound can be achieved in a controlled laboratory setting. Stepwise oxidation of trifluoperazine using an oxidant like 3-chloroperoxybenzoic acid can yield the N1',N4'-dioxide. nih.gov Further oxidation can even lead to the formation of the N1',N4',S-trioxide, where the sulfur atom in the phenothiazine ring is also oxidized. nih.gov

Below is a table detailing the chemical properties of this compound and a related trioxide derivative.

| Property | This compound | Trifluoperazine Sulfoxide (B87167) N1,N4-Dioxide |

| CAS Number | 150111-57-2 veeprho.com | 150111-58-3 cymitquimica.com |

| Molecular Formula | C₂₁H₂₄F₃N₃O₂S veeprho.com | C₂₁H₂₄F₃N₃O₃S cymitquimica.com |

| Molecular Weight | 435.49 g/mol ontosight.ai | 455.49 g/mol cymitquimica.com |

| IUPAC Name | 10-[3-(4-methyl-1,4-dioxido-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-Phenothiazine veeprho.com | 10-[3-(4-Methyl-1,4-dioxido-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide cymitquimica.com |

| Synonyms | 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine N,N'-Dioxide veeprho.com | Trifluoperazine N1,N4,S-Trioxide cymitquimica.com |

Significance of N-Oxide Formation in Chemical Stability and Environmental Fate

The formation of N-oxides can have a significant impact on the chemical stability of a compound. While generally stable at room temperature, amine oxides can decompose at elevated temperatures. nih.gov The introduction of an N-oxide group can, in some cases, weaken molecular stability by elongating chemical bonds and increasing photochemical reactivity. acs.org However, in other structures, N-oxidation can enhance stability. acs.org

The environmental fate of pharmaceutical compounds and their metabolites is an area of growing concern. The increased polarity and water solubility of N-oxides compared to their parent compounds can alter their behavior in the environment. nih.gov This could affect their transport, distribution, and potential for degradation. While specific studies on the environmental fate of this compound are limited, the general principles of N-oxide chemistry suggest that its environmental behavior would differ from that of the parent trifluoperazine. The potential for N-oxides to be removed from the atmosphere through chemical reactions and physical deposition is a subject of ongoing research in environmental science. epa.gov

Historical Development of Research on Phenothiazine N-Oxides

The history of phenothiazine research dates back to the late 19th century with the synthesis of methylene (B1212753) blue, a phenothiazine derivative, in 1876. wikipedia.org Phenothiazine itself was synthesized in 1883 and was later introduced as an insecticide in 1935 and an anthelmintic for livestock in 1940. wikipedia.org The pharmacological potential of N-substituted phenothiazines was realized in the 1940s with their use as antihistamines, followed by their groundbreaking application as antipsychotics in the 1950s. nih.gov

Research into the metabolism of these drugs naturally led to the investigation of their various metabolites, including N-oxides. In 1986, a specific radioimmunoassay was developed for the quantification of trifluoperazine N4'-oxide (TFPNO) in human plasma, which was a significant step in studying the kinetics of this metabolite. nih.gov A 1993 study detailed the synthesis of various phenothiazine N-oxides, including trifluoperazine N4'-oxide and the N1',N4'-dioxide, through controlled oxidation, further advancing the ability to study these specific compounds. nih.gov More recently, interest in the redox chemistry of phenothiazines has been renewed due to their potential as potent antioxidants. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H24F3N3O2S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

InChI |

InChI=1S/C21H24F3N3O2S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)30-20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |

InChI Key |

ZYMPCIADUGWNLP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Trifluoperazine N1,n4 Dioxide

Controlled Chemical Oxidation Methodologies for N-Dioxide Formation

Controlled chemical oxidation provides a direct route to Trifluoperazine (B1681574) N1,N4-Dioxide. The process hinges on the careful selection of oxidizing agents and the stoichiometric control of reactants to achieve the desired level of oxidation on the two susceptible nitrogen atoms of the piperazine (B1678402) moiety.

Peroxyacid-Mediated Oxidation Pathways (e.g., 3-Chloroperoxybenzoic acid)

Peroxyacids, particularly 3-Chloroperoxybenzoic acid (m-CPBA), are effective reagents for the N-oxidation of phenothiazine (B1677639) derivatives. The synthesis of various N-oxides of phenothiazine antipsychotics, including Trifluoperazine, has been successfully accomplished using this method. nih.gov The reaction involves the direct oxidation of the tertiary amine nitrogens in the N-10 side chain of Trifluoperazine by m-CPBA. nih.gov This pathway is a standard and reliable method for generating N-oxides from the corresponding amine precursors.

Stepwise Oxidation Strategies for Selective N-Oxide Generation

The formation of Trifluoperazine N1,N4-Dioxide can be achieved through a stepwise oxidation strategy. nih.gov Research has demonstrated that by carefully controlling the amount of 3-chloroperoxybenzoic acid, different oxidation products can be selectively obtained. Initially, oxidation with a controlled amount of m-CPBA yields the mono-N-oxide, Trifluoperazine N4'-oxide. nih.gov A subsequent or more forceful oxidation, achieved by increasing the amount of the oxidant, leads to the formation of the target Trifluoperazine N1',N4'-dioxide. nih.gov Further increasing the oxidant can even lead to the oxidation of the sulfur atom in the phenothiazine ring, yielding Trifluoperazine N1',N4',S-trioxide. nih.govcymitquimica.com This stepwise approach allows for the isolation of specific N-oxide metabolites by modulating the reaction conditions.

Table 1: Stepwise Oxidation Products of Trifluoperazine with m-CPBA nih.gov

| Starting Material | Oxidant | Key Condition | Product(s) |

|---|---|---|---|

| Trifluoperazine | 3-Chloroperoxybenzoic acid | Controlled amount | Trifluoperazine N4'-oxide |

| Trifluoperazine | 3-Chloroperoxybenzoic acid | Stepwise increase in oxidant | Trifluoperazine N1',N4'-dioxide |

| Trifluoperazine | 3-Chloroperoxybenzoic acid | Excess oxidant | Trifluoperazine N1',N4',S-trioxide |

Alternative Oxidative Reagents and Reaction Conditions

While m-CPBA is a common choice, other oxidizing agents have been utilized for the oxidation of phenothiazines and related compounds, suggesting potential applicability for this compound synthesis. For instance, hydrogen peroxide has been used to obtain the N',S-dioxides of other phenothiazines like chlorpromazine (B137089) and sulforidazine. nih.gov Other studies on the analytical determination of Trifluoperazine have employed oxidants such as ceric sulfate (B86663) and N-bromosuccinimide (NBS) in acidic media to induce oxidation. ekb.egekb.eg Although these methods were developed for quantitative analysis rather than preparative synthesis, they demonstrate that various reagents can effect the oxidation of the Trifluoperazine molecule. ekb.egekb.eg Electrochemical methods have also been reported for the synthesis of S-oxide metabolites of phenothiazines, presenting another potential, albeit less explored, avenue for N-oxide synthesis. chemrxiv.org

Biocatalytic Approaches to N-Dioxide Synthesis (e.g., Flavin-Containing Monooxygenases)

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, particularly flavin-containing monooxygenases (FMOs), are known to catalyze the N-oxidation of various xenobiotics, including phenothiazine drugs. researchgate.netresearchgate.net

Enzymatic Oxidation Mechanisms in in vitro Systems

In vitro studies using rat liver microsomes have shown that Trifluoperazine undergoes several metabolic transformations, including N-oxidation. researchgate.net The relative rate of N-oxidation was observed to be dependent on the substrate concentration, with higher concentrations favoring this pathway. researchgate.net FMOs are a key family of enzymes responsible for the N-oxidation of many drugs. researchgate.net These enzymes, located in the endoplasmic reticulum, utilize NADPH and molecular oxygen to incorporate an oxygen atom into soft nucleophiles like the nitrogen atoms in Trifluoperazine. researchgate.net Studies with purified pig liver FMO have demonstrated its capability to N-oxidize other complex molecules, highlighting the potential of these enzymes for generating N-oxide metabolites. nih.gov However, in vitro biocatalytic synthesis often shows high regioselectivity, which can be a challenge in producing di-oxygenated products. For example, studies on the FMO2-catalyzed oxidation of trifluoperazine specifically identified the Trifluoperazine N1-oxide as the product, indicating a high degree of selectivity for one nitrogen atom over the other. researchgate.net This contrasts with chemical oxidation, which often leads to a mixture of products. researchgate.net

Whole-Cell Biocatalysis for N-Oxide Production

Whole-cell biocatalysis leverages intact microorganisms engineered to express specific enzymes, offering advantages such as cofactor regeneration and improved enzyme stability. nih.gov This approach has been successfully applied to the synthesis of drug metabolites. For the N-oxidation of Trifluoperazine, recombinant E. coli cells expressing human flavin-containing monooxygenase 2 (FMO2) have been employed as whole-cell catalysts. researchgate.net These biocatalysts were effective in converting Trifluoperazine, but notably, the reaction yielded the N1-oxide with high selectivity. researchgate.net This highlights the precision of enzymatic catalysis, which can be a significant advantage for producing specific metabolites but may not be suitable for generating the N1,N4-dioxide without further enzyme engineering. The use of whole-cell systems circumvents the need for expensive cofactors like NADPH by utilizing the host cell's metabolic machinery for regeneration. nih.gov

Table 2: Biocatalytic vs. Chemical Oxidation of Trifluoperazine

| Method | Catalyst/Reagent | Primary Product(s) | Selectivity |

|---|---|---|---|

| Chemical Oxidation | 3-Chloroperoxybenzoic acid | Mixture including N4'-oxide, N1',N4'-dioxide, S-oxide nih.gov | Low to moderate; controlled by stoichiometry nih.gov |

| Whole-Cell Biocatalysis | E. coli expressing human FMO2 | Trifluoperazine N1-oxide researchgate.net | High regioselectivity for N1 position researchgate.net |

Regio- and Stereoselectivity in Biocatalytic N-Oxidation

The biocatalytic N-oxidation of trifluoperazine, a process often mediated by enzymes in the body, presents a fascinating case of regio- and stereoselectivity. Unlike conventional chemical oxidation which can sometimes lead to a mixture of products, enzymatic systems can exhibit remarkable specificity in targeting particular nitrogen atoms within the trifluoperazine molecule.

Key enzymes involved in the metabolism of nitrogen-containing drugs like trifluoperazine include the Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. nih.govnih.gov FMOs, in particular, are known to catalyze the oxygenation of soft nucleophiles, such as the nitrogen atoms in the piperazine ring of trifluoperazine. wikipedia.org

Recent research has shed light on the specific outcomes of these biocatalytic transformations. For instance, studies utilizing whole-cell biocatalysts expressing human FMO2 have demonstrated the specific N-oxidation of trifluoperazine. These studies have identified the formation of Trifluoperazine N1-oxide as a product. researchgate.net This highlights the regioselectivity of the enzyme, preferentially oxidizing the N1 nitrogen of the piperazine ring.

The underlying mechanism for this selectivity is attributed to the specific architecture of the enzyme's active site, which orients the substrate in a way that exposes a particular nitrogen atom to the reactive flavin-hydroperoxide intermediate. nih.gov While the current research points towards the formation of the N1-oxide, the potential for generating the N4-oxide or the N1,N4-dioxide through other FMO isoforms or CYP enzymes remains an area of active investigation. The stereoselectivity of these reactions, referring to the three-dimensional arrangement of the newly formed N-oxide bond, is also a critical aspect, though detailed studies specifically on this compound are limited.

The table below summarizes the key enzymes and their observed products in the biocatalytic oxidation of trifluoperazine.

| Enzyme Family | Specific Enzyme | Observed Product(s) | Reference |

| Flavin-containing monooxygenases (FMO) | FMO2 | Trifluoperazine N1-oxide | researchgate.net |

| Cytochrome P450 (CYP) | Various | Potential for N-dealkylation and other oxidative metabolites | nih.gov |

Synthesis of Related Analogs and Deuterated Variants for Research Purposes

The synthesis of analogs and deuterated variants of this compound is essential for advancing research in various fields, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in analytical chemistry.

The synthesis of related analogs often involves modifications to the core trifluoperazine structure either before or after the N-oxidation step. For example, a stepwise increase in the amount of an oxidizing agent like 3-chloroperoxybenzoic acid can lead to the formation of not only the N1',N4'-dioxide but also the N1',N4',S-trioxide, where the sulfur atom in the phenothiazine ring is also oxidized. nih.gov Furthermore, research into the anticancer properties of trifluoperazine has led to the synthesis of a range of analogs with modifications to the piperazine side chain, which could subsequently be N-oxidized to generate novel dioxide derivatives.

Deuterated variants of this compound are particularly valuable as internal standards for mass spectrometry-based quantification assays. The introduction of stable isotopes, such as deuterium (B1214612) (²H), results in a compound with a higher molecular weight but identical chemical properties to the non-deuterated analog. This allows for precise and accurate measurement of the analyte in complex biological matrices. The synthesis of these deuterated compounds typically involves using a deuterated starting material in the synthetic route. For instance, a deuterated version of a Trifluoperazine N-glucuronide has been synthesized, indicating that methods for introducing deuterium into the trifluoperazine scaffold are established.

The table below provides examples of related analogs and the rationale for their synthesis.

| Compound Name | Structural Modification | Rationale for Synthesis |

| Trifluoperazine N1',N4',S-Trioxide | Oxidation of the sulfur atom in the phenothiazine ring in addition to the piperazine nitrogens. | To serve as a potential metabolite standard and for structure-activity relationship studies. |

| Analogs with modified piperazine side chains | Alterations to the substituent on the N4 nitrogen of the piperazine ring. | To explore potential therapeutic applications, such as in oncology. |

| Deuterated this compound | Replacement of one or more hydrogen atoms with deuterium. | To act as a high-fidelity internal standard for quantitative bioanalytical assays. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationklivon.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Trifluoperazine (B1681574) N1,N4-Dioxide. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to confirm the presence and location of the N-oxide functionalities.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR spectroscopy provides initial information on the proton environment within the molecule. The formation of the N1,N4-dioxide results in significant changes in the chemical shifts of the protons on the piperazine (B1678402) ring compared to the parent compound, Trifluoperazine.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbons adjacent to the newly formed N-oxide groups experience a characteristic downfield shift.

2D NMR techniques are crucial for unambiguously assigning the complex spectra of Trifluoperazine N1,N4-Dioxide.

COSY (Correlation Spectroscopy) experiments establish proton-proton (H-H) coupling networks, helping to identify adjacent protons within the propyl chain and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the phenothiazine (B1677639) ring system, the propyl chain, and the N-oxidized piperazine ring.

Chemical Shift Analysis Perturbations Due to N-Oxide Formation

The introduction of two N-oxide groups into the piperazine ring of Trifluoperazine induces significant and predictable perturbations in the ¹H and ¹³C NMR chemical shifts. These changes serve as key diagnostic markers for the formation of this compound.

The protons on the carbons alpha to the newly formed N-oxide groups (C-2' and C-6', and C-3' and C-5' of the piperazine ring) typically experience a downfield shift due to the deshielding effect of the electron-withdrawing N-oxide group. Similarly, the chemical shift of the N-methyl protons is also affected.

In the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen atoms of the piperazine ring (C-2' and C-6', and C-3' and C-5') exhibit a noticeable downfield shift upon N-oxidation. This is a direct consequence of the change in the electronic environment around the nitrogen atoms.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Identificationklivon.com

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula as C₂₁H₂₄F₃N₃O₂S. klivon.com The experimentally determined exact mass will be in close agreement with the theoretically calculated mass, providing strong evidence for the compound's identity.

| Property | Value |

| Molecular Formula | C₂₁H₂₄F₃N₃O₂S |

| Molecular Weight | 439.49 g/mol |

Fragmentation Patterns for N-Oxide Linkages

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the protonated molecule of this compound. The fragmentation pattern provides valuable structural information, particularly regarding the location of the N-oxide moieties. Characteristic fragmentation pathways for N-oxides include the loss of an oxygen atom (M+H - 16) and the loss of a hydroxyl radical (M+H - 17). The observation of these neutral losses, along with other specific fragment ions resulting from the cleavage of the piperazine ring and the propyl side chain, helps to confirm the presence and location of the two N-oxide groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitionsklivon.comscholarsresearchlibrary.com

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to:

N-O stretching vibrations: These bands, typically appearing in the region of 950-970 cm⁻¹, are indicative of the N-oxide functional groups.

C-F stretching vibrations: Strong absorptions associated with the trifluoromethyl group on the phenothiazine ring.

Aromatic C-H and C=C stretching vibrations: Characteristic of the phenothiazine ring system.

Aliphatic C-H stretching vibrations: Corresponding to the propyl chain and the piperazine ring.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest available information, specific, publicly accessible X-ray crystallographic data for this compound, such as its crystal system, space group, and precise unit cell dimensions, has not been detailed in peer-reviewed scientific literature. Commercial suppliers of this compound as a reference material indicate that it is a highly characterized substance and often provide a detailed Structure Elucidation Report (SER) with purchase. veeprho.com These reports confirm the identity and purity of the compound through various analytical techniques, which may include X-ray diffraction as a method for confirming the solid-state form. veeprho.com However, the raw crystallographic data is not generally published.

While the crystal structure of the parent compound, Trifluoperazine, has been a subject of study, the introduction of the N1 and N4-oxide functionalities is expected to significantly alter the crystal packing and intermolecular interactions. The presence of the polar N-oxide groups would likely introduce strong dipole-dipole interactions and potentially hydrogen bonding networks, influencing the solid-state architecture.

In the absence of specific crystallographic data for this compound, a general approach to its solid-state characterization would involve powder X-ray diffraction (PXRD). PXRD patterns serve as a "fingerprint" for a specific crystalline solid. Although it does not provide the detailed structural information of a single-crystal study, it is an essential tool for identifying the compound, assessing its crystallinity, and detecting the presence of different polymorphic forms.

Should single crystals of this compound be grown and analyzed, the resulting data would be presented in a crystallographic information file (CIF). A representative, though hypothetical, table of such data is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 2305.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.268 |

| R-factor | < 0.05 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Further research and publication of the single-crystal X-ray diffraction data for this compound are necessary for a complete understanding of its solid-state structure.

Degradation Pathways and Environmental Fate

Photodegradation Mechanisms and Kinetics of Trifluoperazine (B1681574) N1,N4-Dioxide

Phenothiazine (B1677639) derivatives are known to be susceptible to degradation upon exposure to light. This section explores the photodegradation of Trifluoperazine N1,N4-Dioxide, although specific studies on this particular dioxide derivative are limited. Much of the understanding is extrapolated from research on the parent compound, trifluoperazine, and other related phenothiazines.

The photostability of pharmaceutical compounds is a critical parameter evaluated during drug development, often involving exposure to standardized light sources to assess potential degradation. nih.gov For many aromatic N-oxides, significant degradation has been observed under normal laboratory lighting conditions, suggesting that fluorescent light could also contribute to the degradation of this compound over time.

The irradiation of trifluoperazine can lead to the formation of various photoproducts. One identified photoproduct of trifluoperazine is 3-trifluoromethyldibenzo[b,d]thiophene sulfoxide (B87167). nih.gov The photodegradation of phenothiazines can be complex, involving multiple pathways. For instance, the photolysis of cyamemazine, another phenothiazine, results in the formation of an N-oxide on the side chain, which can act as a photosensitizer. nih.gov

For other aromatic di-N-oxide compounds, photodegradation has been rationalized as proceeding through an oxaziridine (B8769555) intermediate, leading to intramolecular oxygen transfer. While the specific photoproducts of this compound have not been detailed in the available literature, it is plausible that its degradation would involve transformations of the phenothiazine ring system and the N-oxide functional groups.

Oxidative Degradation and Stability Studies

The presence of nitrogen and sulfur atoms in the phenothiazine structure makes it susceptible to oxidation. The oxidative degradation of this compound is a key pathway in its transformation.

This compound is itself a product of the oxidation of the parent compound, trifluoperazine. Further oxidation can occur, and forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate these pathways. nih.gov The nitrogen atoms in the piperazine (B1678402) ring and the sulfur atom in the phenothiazine ring are the primary sites of oxidation. The oxidation of fentanyl, another pharmaceutical, with hydrogen peroxide has been shown to rapidly produce fentanyl N-oxide by oxidizing the nitrogen on the piperidine (B6355638) ring. nih.gov A similar mechanism is expected for the piperazine ring in trifluoperazine.

Mechanochemical oxidative degradation studies on related compounds have also been performed using oxidants like Oxone® to predict degradation profiles. nih.gov These studies highlight the susceptibility of such molecules to oxidation, leading to the formation of various oxidized species.

The continued oxidation of this compound leads to the formation of more highly oxidized species. Specifically, the oxidation of the sulfur atom in the phenothiazine ring results in the formation of Trifluoperazine N1,N4,S-Trioxide. This trioxide is a known degradation product of trifluoperazine that forms under oxidative stress.

Another potential, more highly oxidized species is Trifluoperazine Sulfone N1,N4-Dioxide, also referred to as Trifluoperazine N1,N4,S,S-Tetraoxide. This compound represents the oxidation of the sulfur atom to a sulfone group, in addition to the N-oxides on the piperazine ring.

Hydrolytic Stability and pH Influence on Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals, often influenced by the pH of the surrounding medium. Hydrolytic reactions typically involve the cleavage of labile functional groups.

While specific studies on the hydrolytic stability of this compound are not prevalent in the reviewed literature, general principles of drug degradation suggest that the stability of the compound could be pH-dependent. Forced degradation studies typically investigate the stability of a drug substance over a range of pH values, from acidic to basic conditions, to identify potential degradation products. researchgate.net For the parent compound, Trifluoperazine HCl, forced degradation studies have been performed under acidic and basic conditions to assess its stability. botanyjournals.com However, the specific impact of pH on the hydrolysis rate and degradation pathways of the N1,N4-Dioxide derivative remains an area for further investigation.

Environmental Transformation Pathways

The environmental transformation of this compound is influenced by a variety of biotic and abiotic factors. While specific research on this particular compound is scarce, its chemical structure as a phenothiazine N-oxide provides a basis for predicting its likely behavior in the environment. The presence of the N-oxide functional groups and the trifluoromethyl group on the phenothiazine ring system will be key determinants of its degradation and mobility.

The biodegradation of this compound in aquatic and soil environments has not been extensively documented in scientific literature. However, based on the behavior of the parent compound, trifluoperazine, and other phenothiazine derivatives, some inferences can be made.

In aquatic systems, pharmaceuticals and their metabolites are subjected to microbial degradation. The rate and extent of this biodegradation can be highly variable, depending on factors such as the microbial community present, nutrient availability, temperature, and pH. For a complex molecule like this compound, complete mineralization to carbon dioxide, water, and inorganic constituents is expected to be a slow process. It is more likely that the initial biodegradation steps would involve the transformation of the functional groups. For instance, the N-oxide groups could potentially be reduced back to the corresponding tertiary amines by microbial reductases under anoxic or anaerobic conditions. The piperazine ring and the propyl side chain are also potential sites for microbial attack.

| Biodegradation Parameter | Aquatic Systems | Soil Systems |

| Primary Degradation Pathway | Data not available. Likely involves reduction of N-oxide groups and degradation of the piperazine ring and side chain. | Data not available. Likely involves microbial-mediated cleavage of the piperazine ring and side chain. |

| Key Microbial Players | Data not available. | Data not available. |

| Influencing Factors | Microbial population, nutrient levels, temperature, pH, presence of co-contaminants. | Soil type, organic matter content, microbial biomass, moisture, temperature, pH. |

| Observed Metabolites | Data not available. | Data not available. |

This table is based on general principles of xenobiotic degradation and the known metabolism of the parent compound, trifluoperazine, due to the lack of specific data for this compound.

The sorption and mobility of this compound in environmental matrices like soil and sediment are critical for determining its potential for transport and contamination of groundwater. The physicochemical properties of the compound, such as its water solubility, octanol-water partition coefficient (Kow), and ionization state (pKa), are key predictors of its environmental mobility.

As an N-oxide, this compound is expected to be more water-soluble than its parent compound, trifluoperazine. This increased polarity would generally suggest a lower tendency to sorb to organic matter in soil and sediment, leading to higher mobility. However, the molecule also contains a large, hydrophobic phenothiazine ring system, which would favor sorption.

The sorption of organic compounds in soil is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong sorption to organic carbon and low mobility, while a low Koc value suggests weak sorption and high mobility. Specific Koc values for this compound are not available in the literature.

The mobility of this compound will also be influenced by the pH of the surrounding environment. The piperazine nitrogen atoms can be protonated at environmentally relevant pH values, resulting in a cationic species. This positive charge would enhance its sorption to negatively charged soil components such as clay minerals and organic matter through cation exchange mechanisms. Therefore, the mobility of this compound is expected to be pH-dependent, with lower mobility in soils with higher clay and organic matter content.

| Sorption & Mobility Parameter | Description |

| Sorption Mechanism | Data not available. Likely a combination of hydrophobic partitioning to organic matter and cation exchange with clay minerals and organic matter, depending on pH. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available. |

| Mobility Potential | Data not available. Expected to be moderate and pH-dependent. Higher polarity due to N-oxide groups may increase mobility, while potential for cationization at environmental pHs would decrease mobility. |

| Influencing Factors | Soil organic matter content, clay content, soil pH, cation exchange capacity. |

This table reflects predicted behavior based on the chemical structure of this compound and general principles of environmental chemistry, as specific experimental data is unavailable.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of Trifluoperazine (B1681574) N1,N4-Dioxide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure with high accuracy. researchgate.netresearchgate.netpku.edu.cn These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

DFT methods, in particular, are widely used for their balance of computational cost and accuracy. researchgate.netresearchgate.net For phenothiazine (B1677639) derivatives, DFT calculations have been successfully used to rationalize their spectroscopic and structural characteristics. mdpi.com The introduction of N-oxide functionalities, as in Trifluoperazine N1,N4-Dioxide, significantly alters the electronic landscape of the parent molecule, and quantum chemical calculations are indispensable for quantifying these changes.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For complex molecules like this compound, this involves exploring multiple possible conformations to identify the global energy minimum. researchgate.netnih.gov The phenothiazine ring system is known for its non-planar "butterfly" conformation, and the addition of the N1,N4-dioxide groups on the piperazine (B1678402) ring introduces further conformational possibilities. mdpi.com

Computational methods such as DFT with basis sets like B3LYP/6-31G(d,p) are commonly used to perform geometry optimization. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which constitute the fundamental structural parameters of the molecule. This optimized structure serves as the basis for all further computational analyses.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comscirp.orgmalayajournal.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility of the piperazine and phenothiazine rings in this compound and its interactions with solvent molecules. nih.govnih.gov

These simulations can reveal how the molecule changes its shape in an aqueous environment, which is crucial for understanding its behavior in biological systems. The interactions between the N-oxide groups and surrounding water molecules, through hydrogen bonding, can be explicitly modeled, providing insights into its solubility and transport properties.

Prediction of Spectroscopic Properties from Computational Models

Computational models are powerful tools for predicting various spectroscopic properties, including UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), which correspond to electronic transitions between molecular orbitals. mdpi.com For phenothiazine derivatives, TD-DFT calculations have been shown to accurately predict absorption maxima. mdpi.com

Similarly, by calculating the vibrational frequencies of the optimized molecular structure, it is possible to generate a theoretical IR spectrum. This can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the N-oxide and sulfoxide (B87167) functionalities.

Structure-Reactivity Relationship (SRR) Studies for N-Oxidation and Degradation

Understanding the structure-reactivity relationship (SRR) is crucial for predicting the metabolic fate and potential degradation pathways of this compound. The presence of multiple oxidation sites (the two piperazine nitrogens and the sulfur atom in the phenothiazine ring) makes this a complex issue. mdpi.comnih.gov

Computational studies can help to elucidate the mechanism of N-oxidation. For instance, by modeling the interaction of trifluoperazine with oxidizing species, it is possible to determine the most likely sites of oxidation. mdpi.com The relative energies of the different possible oxidized products (e.g., N1-oxide, N4-oxide, S-oxide, and the various dioxide and trioxide combinations) can be calculated to predict the most favorable metabolic pathways. cymitquimica.com These studies provide a molecular-level understanding of the factors that govern the stability and reactivity of this compound.

Analytical Method Development and Validation for Environmental and Research Applications

Chromatographic Methods (HPLC, UPLC, GC) for Separation and Quantification

Chromatography is the cornerstone for the analysis of Trifluoperazine (B1681574) N1,N4-Dioxide, providing the necessary resolving power to separate this polar metabolite from a complex mixture of structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques, while Gas Chromatography (GC) can also be employed, often requiring derivatization.

Studies on the parent drug, Trifluoperazine (TFP), and other phenothiazines lay the groundwork for developing methods for its N-oxide metabolites. For instance, various Reverse Phase (RP)-HPLC methods have been established for TFP, often utilizing C18 columns. researchgate.netnih.gov UPLC methods have been characterized for phenothiazines and their metabolites, offering faster analysis times and improved resolution compared to traditional HPLC. oup.com While less common for polar metabolites due to volatility issues, GC-MS methods have been developed for TFP, typically involving an extraction and reconstitution process before injection. nih.govnih.govnih.gov

The analysis of Trifluoperazine N1,N4-Dioxide presents a specific challenge due to its high polarity conferred by the two N-oxide functional groups. This property significantly influences the choice of chromatographic conditions.

The separation of highly polar compounds like N-oxides often requires specialized column chemistries beyond standard C18 phases. While conventional C18 columns are widely used for TFP and its less polar metabolites nih.gov, their effectiveness for a dioxide metabolite may be limited due to poor retention.

To overcome this, several alternative stationary phases are considered:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar and hydrophilic compounds. They utilize a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent. This approach is well-suited for N-oxides which may have little to no retention on traditional reversed-phase columns. researchgate.net

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. For instance, a column with C18 chains and embedded anion-exchange groups can provide enhanced retention for the positively charged N-oxide moiety (at appropriate pH), offering a unique selectivity mechanism. sielc.com

Specialized Reversed-Phase Columns: Some modern reversed-phase columns, such as those with polar-embedded or polar-endcapped functionalities, are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes than traditional C18 columns.

The choice of column is a critical first step in method development, as it dictates the primary retention mechanism for this compound.

Optimizing the mobile phase is crucial for achieving the desired separation and peak shape. phenomenex.com Key parameters include the organic modifier, aqueous component pH, and buffer type.

Mobile Phase pH: The pH of the mobile phase is a critical parameter as it controls the ionization state of the analyte. phenomenex.comdiva-portal.org this compound has basic nitrogen atoms that can be protonated. Adjusting the pH to be 1-2 units away from the pKa of the analyte can ensure a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times. For example, a mobile phase pH of 4.2 has been used for separating TFP from its sulfoxide (B87167) derivative. nih.gov For the N1,N4-dioxide, systematic studies are needed to find the optimal pH that provides the best separation from TFP and other potential metabolites.

Buffers and Additives: Buffers like phosphate (B84403) or acetate (B1210297) are used to maintain a constant pH. nih.gov Additives such as ion-pairing reagents (e.g., trifluoroacetic acid) can be used to improve the retention and peak shape of basic compounds on reversed-phase columns.

An example of a mobile phase used for separating TFP and its degradation products is a mixture of acetonitrile (B52724) and a phosphate buffer at pH 4.2 (60:40 v/v). nih.gov Another method for TFP used a mobile phase of methanol (B129727) and sodium acetate in water (80:20, v/v) with the pH adjusted to 5.0.

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Reference |

| Trifluoperazine HCl & Sulfoxide Derivative | ODS (C18) | Acetonitrile:Phosphate Buffer (pH 4.2) (60:40 v/v) | Not Specified | nih.gov |

| Trifluoperazine & Isopropamide | Agilent Zorbax, C18 | Buffer:Acetonitrile (80:20 v/v) | 0.8 | researchgate.net |

| Trifluoperazine & Trihexyphenidyl | Kromasil-C18 | Methanol:Sodium Acetate in water (80:20, v/v), pH 5.0 | 1.0 | |

| Trifluoperazine & Chlordiazepoxide | Phenomenex C18 | Methanol:Water (97:03, v/v) | 1.0 | nih.gov |

This table summarizes chromatographic conditions developed for the parent compound, Trifluoperazine, which serve as a starting point for developing methods for its N1,N4-Dioxide metabolite.

The choice of detector is critical for achieving the required sensitivity and selectivity.

UV/Diode-Array Detection (DAD): UV and DAD are the most common detectors for HPLC analysis of phenothiazines due to their chromophoric structure. oup.com Detection is often performed at wavelengths around 254-262 nm. nih.govresearchgate.net For instance, a method for TFP and its sulfoxide used UV detection at 255 nm. nih.gov While robust and cost-effective, UV detection may lack the specificity required to distinguish between metabolites with similar UV spectra.

Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful techniques that provide high sensitivity and structural confirmation, making them ideal for metabolite identification and quantification. researchgate.net GC-MS has also been successfully used for TFP analysis, with a reported detection limit of 78 pg/mL. nih.govnih.gov MS detection is particularly valuable for N-oxides, as the mass difference from the parent compound (+16 amu for each oxygen) and unique fragmentation patterns can confirm their identity. nih.govnih.gov Studies on other phenothiazines have used UPLC-qTOF-MS to confirm the formation of N-oxide and sulfoxide metabolites during sample preparation. oup.com

Fluorescence Detection (FLD): Some phenothiazine (B1677639) derivatives exhibit native fluorescence. For compounds that are not naturally fluorescent, derivatization or on-line conversion can be used. One study demonstrated that phenothiazines can be electrochemically oxidized to their corresponding sulfoxides, which are strongly fluorescent, allowing for sensitive detection. researchgate.net This approach could potentially be adapted for this compound, where the molecule could be further oxidized or rearranged to a fluorescent species.

Sample Preparation Techniques for Complex Matrices (e.g., Solid Phase Extraction)

Effective sample preparation is crucial to remove interferences from complex matrices like plasma, urine, or environmental samples, and to concentrate the analyte before analysis. Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose. oup.comnih.gov

The general SPE procedure for a basic drug like trifluoperazine from a biological fluid involves:

Conditioning: The sorbent (e.g., C18 or a mixed-mode cation exchange) is conditioned with an organic solvent like methanol, followed by water or a buffer.

Loading: The pre-treated sample (e.g., buffered plasma or urine) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining the analyte.

Elution: The analyte of interest is eluted from the sorbent using a stronger solvent, often an organic solvent with an acid or base modifier.

For TFP, mixed-mode SPE for basic drugs has been utilized. oup.com An efficient extraction method combined with a nitrogen-phosphorus detector in GC analysis achieved a recovery of 96% from human plasma. nih.gov

A more advanced and highly selective technique is Molecularly Imprinted Solid-Phase Extraction (MISPE) . In this method, a polymer is created using the target analyte (or a close analog) as a template molecule. researchgate.net This creates specific recognition sites that bind the analyte with high affinity and selectivity. A MISPE method developed for TFP used methacrylic acid as the functional monomer and TFP as the template. researchgate.net This polymer was then used as an SPE sorbent to extract TFP from human serum and urine, achieving recoveries of over 92%. researchgate.net Such a technique would be highly advantageous for selectively isolating this compound from its parent drug and other metabolites.

Method Validation Parameters (excluding dosage/administration specific ones)

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters include selectivity, specificity, linearity, range, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netscispace.com

| Validation Parameter | Trifluoperazine & Isopropamide researchgate.net | Trifluoperazine & Trihexyphenidyl | Trifluoperazine & Chlordiazepoxide nih.gov |

| Linearity Range (µg/mL) | 40-120 | 5-30 | 0.1-1 |

| LOD (µg/mL) | 2.963 | Not Reported | 0.05 |

| LOQ (µg/mL) | 9.877 | Not Reported | 0.1 |

| Accuracy (% Recovery) | 100.03-100.36 | 98.76–100.50 | 101.05±0.47 |

| Precision (%RSD) | < 2% | < 2% | Not Reported |

This table shows examples of validation parameters from developed HPLC methods for the parent drug, Trifluoperazine. Similar validation would be required for a method targeting the N1,N4-Dioxide.

Selectivity and specificity are paramount in metabolite analysis to ensure that the signal measured is solely from the analyte of interest, free from interference.

Selectivity is the ability of the method to distinguish the analyte from other substances that may be present in the sample, such as impurities, degradation products, or other metabolites. For this compound, the method must be able to resolve its peak from Trifluoperazine, Trifluoperazine N1-oxide, and Trifluoperazine sulfoxide. This is typically demonstrated by chromatographically separating all potential interfering compounds.

Specificity is the ultimate confirmation of selectivity. It is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In HPLC-UV, specificity can be supported by peak purity analysis using a DAD. However, the gold standard for specificity is mass spectrometry, where the unique mass-to-charge ratio and fragmentation pattern of this compound can be used for unambiguous identification. oup.com

In a study using MISPE for TFP, selectivity was evaluated by testing for interference from structurally similar compounds. researchgate.net The chromatograms showed a clean peak for TFP from serum samples when using the imprinted polymer, whereas a non-imprinted polymer showed significant interference, demonstrating the high selectivity of the MISPE approach. researchgate.net This principle is directly applicable to developing a selective assay for the N1,N4-Dioxide.

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of Trifluoperazine and its related substances like the N1,N4-Dioxide, a linear relationship between the detector response (e.g., peak area in HPLC) and concentration is established to ensure accurate quantification.

While specific linearity data for the isolated this compound is not detailed in the available literature, the validation of stability-indicating methods for the parent compound, Trifluoperazine Hydrochloride, provides insight into the typical ranges and performance. These methods are validated to demonstrate specificity, which includes the separation of the main compound from its degradation products. researchgate.net

Several studies have established the linearity for Trifluoperazine Hydrochloride analysis using RP-HPLC methods. The data demonstrates a strong correlation between concentration and instrument response, as indicated by the high correlation coefficient (r² or r) values, which are consistently close to 0.999. impactfactor.orgscispace.com

Table 1: Examples of Linearity and Calibration Ranges for Trifluoperazine HCl Analysis

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | Source(s) |

|---|---|---|---|

| RP-HPLC | 10 - 150 | 0.999 | scispace.com |

| RP-HPLC | 4 - 36 | 0.9994 | impactfactor.org |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are crucial for ensuring the reliability of methods used to quantify impurities like this compound.

Accuracy is typically assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. The acceptance criterion for both is usually a low percentage relative standard deviation (%RSD).

Validation studies for Trifluoperazine HCl show high accuracy and precision. For instance, recovery percentages are consistently within the standard limits of 98-102%, and the %RSD for precision is well below the common limit of 2%. impactfactor.orgresearchgate.net

Table 2: Accuracy and Precision Data for Trifluoperazine HCl Analysis

| Parameter | Method | Result | Acceptance Criteria | Source(s) |

|---|---|---|---|---|

| Accuracy | RP-HPLC | 99.50% – 100.12% Recovery | 98.00% – 102.00% | impactfactor.org |

| Precision | RP-HPLC | %RSD of Area: 0.328% | %RSD < 1% | impactfactor.org |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. tbzmed.ac.ir These parameters are vital for methods intended to monitor impurities, as they define the sensitivity of the method for detecting trace amounts of substances like this compound.

The LOD and LOQ can be calculated using several methods, including those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For the analysis of Trifluoperazine hydrochloride, specific LOD and LOQ values have been established, demonstrating the method's high sensitivity.

Table 3: LOD and LOQ for Trifluoperazine HCl Analysis

| Parameter | Method | Value (µg/mL) | Source(s) |

|---|---|---|---|

| Limit of Detection (LOD) | RP-HPLC | 0.00187 | scispace.com |

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

For HPLC methods, robustness is often tested by slightly altering parameters like the mobile phase composition, pH, flow rate, and column temperature. researchgate.net The method is considered robust if the system suitability parameters, such as peak tailing and resolution, remain within acceptable limits. The development of methods for Trifluoperazine ensures that these can be reliably used for routine analysis in different settings. impactfactor.org

Application of Analytical Methods in Environmental Monitoring and Stability Studies

The primary application of analytical methods in the context of this compound is in stability studies of the parent drug, Trifluoperazine. chromatographyonline.com this compound is a degradation product that can form under specific stress conditions, particularly oxidation. lgcstandards.com Stability-indicating methods are essential to monitor the formation of such degradants over time and under various environmental conditions, ensuring the safety and efficacy of the pharmaceutical product.

Forced degradation studies are a key part of method development and are used to demonstrate the stability-indicating capability of the analytical procedure. ijpsr.com In these studies, the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidizing agents to produce potential degradation products. impactfactor.org

Studies on Trifluoperazine HCl have shown that the drug is particularly susceptible to degradation under oxidative stress (e.g., exposure to hydrogen peroxide), which is the condition expected to form N-oxide derivatives. impactfactor.orgijpsr.com The developed HPLC methods have proven effective in separating the intact Trifluoperazine peak from the peaks of various degradants formed under these stress conditions, confirming that the methods are stability-indicating. impactfactor.orgijpsr.com The order of stability for Trifluoperazine HCl was found to be H2O2 < UV < alkali < acid < heat, highlighting its sensitivity to oxidation. impactfactor.org

While direct environmental monitoring data for this compound is scarce, the methods validated for stability testing could potentially be adapted for environmental applications to detect and quantify this and other related compounds in various matrices.

Biochemical Transformation Pathways Non Clinical/in Vitro Focus

Flavin-Containing Monooxygenase (FMO) Mediated Formation

The catalytic cycle of Flavin-containing monooxygenase is distinct from that of cytochrome P450 enzymes and does not require a separate reductase protein. nih.gov The process is initiated by the reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) prosthetic group by NADPH. nih.govnih.gov This reduced FADH₂ rapidly reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate (FAD-OOH). nih.govnih.gov This intermediate is the key oxidizing species and is thought to be the stable form of the enzyme within the cell. nih.gov

To investigate the specific FMO isoforms involved in trifluoperazine (B1681574) metabolism and to produce its metabolites, researchers have utilized recombinant microorganisms. Escherichia coli (E. coli) cells have been successfully engineered to express human FMOs, serving as whole-cell biocatalysts. researchgate.net In one study, E. coli cells expressing human flavin-containing monooxygenase isoform 2 (FMO2) were used to study the biotransformation of trifluoperazine. researchgate.net

The study demonstrated that whole-cell catalysts based on full-length human FMO2 could effectively oxidize trifluoperazine. The primary product of this enzymatic reaction was identified as the corresponding N1-oxide. researchgate.net The reaction progress was monitored over time, showing product formation after both 4 and 16 hours. researchgate.net This approach not only confirms FMO2's role in trifluoperazine N-oxidation but also presents an alternative to organic synthesis for producing drug metabolites for research purposes. researchgate.net While detailed kinetic parameters (Kₘ, Vₘₐₓ) for Trifluoperazine N1,N4-Dioxide formation are not extensively documented in the provided literature, the use of such expression systems is crucial for determining enzyme kinetics and substrate specificity. researchgate.netnih.gov The table below summarizes the findings from the FMO2-based biotransformation study.

| Enzyme System | Substrate | Time (hours) | Product Identified | Catalyst System |

| Human FMO2 | Trifluoperazine (1 mM) | 4 | Trifluoperazine N1-Oxide | Whole-cell E. coli |

| Human FMO2 | Trifluoperazine (1 mM) | 16 | Trifluoperazine N1-Oxide | Whole-cell E. coli |

Table based on data from FMO2 based biotransformations of trifluoperazine. researchgate.net

Role of Other Oxidoreductase Enzymes in its Chemical Transformations

CYP enzymes and FMOs have overlapping substrate specificities, but they typically yield different products from tertiary amines like trifluoperazine. nih.gov CYP-mediated oxidation generally results in N-dealkylation, whereas FMO catalysis exclusively produces the N-oxide. nih.gov The relative rates of these different metabolic pathways can depend on the substrate concentration, with N-oxidation by FMOs being more favored at higher concentrations. researchgate.net Although enzymes like Xanthine Dehydrogenase/Oxidase are listed in metabolomic databases in relation to trifluoperazine, their specific role in the formation of the N1,N4-Dioxide is not well-established. The primary alternative oxidative pathways catalyzed by CYPs lead to metabolites other than the N1,N4-Dioxide. nih.govresearchgate.net

Comparison of Chemical and Enzymatic Oxidation Products and Pathways

The oxidation of trifluoperazine can occur through both enzymatic and chemical pathways, yielding different product profiles. Enzymatic oxidation is highly specific. Flavin-containing monooxygenases (FMOs) selectively target the nucleophilic nitrogen atoms of the piperazine (B1678402) ring, leading to the formation of N-oxides, such as Trifluoperazine N1-oxide and subsequently the N1,N4-Dioxide. nih.govresearchgate.net In contrast, cytochrome P450 enzymes primarily catalyze N-dealkylation and sulfoxidation at the sulfur atom of the phenothiazine (B1677639) ring. nih.govresearchgate.net

Chemical oxidation, for instance using atmospheric oxygen or other chemical oxidants, can be less specific. nih.gov While N-oxidation can occur, chemical methods may also lead to a broader range of products, including sulfoxides, which are also known enzymatic metabolites. researchgate.netnih.gov The specific conditions of the chemical reaction (e.g., oxidant used, solvent, pH) will heavily influence the product distribution. The key distinction lies in the selectivity of the catalyst: FMOs are highly selective for N-oxygenation, CYPs are selective for N-dealkylation and S-oxidation, and non-enzymatic chemical oxidation is generally less selective, potentially yielding a mixture of various oxidized products. nih.govresearchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of Trifluoperazine (B1681574) N1,N4-Dioxide presents a challenge in achieving regioselectivity due to the multiple nitrogen and sulfur atoms in the parent trifluoperazine molecule that are susceptible to oxidation.

Current established methods for the synthesis of phenothiazine (B1677639) N-oxides primarily rely on oxidation reactions. For instance, the N-oxides of several phenothiazine antipsychotics, including a trifluoperazine N-oxide, have been synthesized by oxidizing the specific nitrogen atom in the N-10 side chain with 3-chloroperoxybenzoic acid. nih.gov Research has shown that a stepwise increase in the amount of this oxidant can yield Trifluoperazine N1,N4-Dioxide and even the N1',N4',S-trioxide. nih.gov This highlights the critical challenge of controlling the oxidation to achieve the desired dioxide selectively without over-oxidation to the trioxide or under-oxidation to the mono-N-oxides.

Future research is moving towards the development of more refined synthetic strategies that offer greater control and selectivity. These emerging methodologies are crucial for producing pure analytical standards of this compound, which are essential for all other areas of study.

Key Areas for Future Synthetic Research:

Catalyst-Assisted Oxidation: Exploring the use of heterogeneous or homogeneous catalysts that can direct the oxidation specifically to the N1 and N4 positions of the piperazine (B1678402) ring, potentially through steric or electronic guidance.

Microwave- and Ultrasound-Assisted Synthesis: Investigating these non-conventional energy sources to potentially shorten reaction times and improve yields and selectivity by providing more uniform and controlled heating. researchgate.net

Enzymatic Synthesis: Utilizing purified enzymes or whole-cell biocatalysts that can perform highly specific N-oxidation reactions, mimicking the metabolic pathways found in vivo but in a controlled, scalable in vitro environment.

Photochemical Methods: Employing light-induced reactions, possibly with photosensitizers, to trigger selective oxidation under mild conditions, which could minimize side-product formation. researchgate.net

Progress in these areas will not only facilitate the production of this compound but also contribute to a broader understanding of selective oxidation chemistry for complex poly-heterocyclic molecules.

Advanced Analytical Techniques for Trace Analysis in Environmental Samples

Detecting and quantifying minute concentrations of pharmaceutical metabolites like this compound in complex environmental matrices such as water, soil, and sediment is a significant analytical challenge. taylorfrancis.com The pseudo-persistence of these compounds, resulting from their continuous introduction into the environment, necessitates highly sensitive and selective detection methods. taylorfrancis.com

Historically, methods for analyzing phenothiazines included spectrophotometry and spectrofluorimetry. moca.net.ua While useful, these techniques often lack the specificity to distinguish between the parent drug and its various metabolites. moca.net.ua High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical (EC) detection offered improved separation and sensitivity. nih.gov

The current gold standard for the trace analysis of pharmaceuticals and their metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.govresearchgate.net This technique provides excellent sensitivity and selectivity, allowing for the detection of compounds at nanogram-per-liter (ng/L) levels. taylorfrancis.com However, even with LC-MS/MS, challenges such as matrix effects—where other components in the sample interfere with the ionization of the target analyte—can be a significant issue. nih.gov

To address these challenges, future research is focused on even more advanced and robust analytical platforms.

Interactive Table: Comparison of Analytical Techniques for Phenothiazine Metabolites

| Technique | Abbreviation | Common Application | Key Advantages | Key Limitations |

| Spectrophotometry | UV-Vis | Bulk drug analysis | Simple, inexpensive | Low sensitivity and specificity for metabolites moca.net.ua |

| High-Performance Liquid Chromatography with UV/EC Detection | HPLC-UV/EC | Pharmacokinetic studies | Better separation than spectrophotometry | Insufficient for trace environmental levels nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Environmental monitoring, food analysis | High sensitivity and selectivity nih.govresearchgate.net | Susceptible to matrix effects nih.gov |

| High-Resolution Mass Spectrometry (e.g., UPLC/MSE) | HRMS | Metabolite identification, non-target screening | Accurate mass measurement, confident identification | Data complexity, higher cost |

| Online Solid-Phase Extraction-LC-HRMS/MS | Online SPE-LC-HRMS/MS | Automated environmental water analysis | High-throughput, reduced sample handling, automation acs.org | Complex setup, potential for system clogging |

Emerging Methodologies:

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry, often coupled with ultra-high-performance liquid chromatography (UPLC), provide accurate mass measurements. This capability is invaluable for confirming the identity of known metabolites and for identifying previously unknown degradation products in "suspect" and "non-target" screening approaches. acs.org

Advanced Sample Preparation: The development of automated sample preparation techniques, such as online solid-phase extraction (SPE), allows for the direct analysis of large volume water samples, increasing throughput and minimizing manual labor. acs.orgnih.gov

Improved Chromatographic Separation: The use of new column chemistries and technologies, such as core-shell particles, enhances chromatographic resolution and reduces analysis time, which is critical when dealing with complex environmental samples. nih.gov

These advanced methods are essential for building a comprehensive picture of the environmental occurrence of this compound and its related transformation products.

Integration of Computational Chemistry with Experimental Studies for Mechanistic Insights

Understanding the chemical behavior and reactivity of this compound is fundamental to predicting its environmental fate and interactions. Computational chemistry, particularly Density Functional Theory (DFT) , has emerged as a powerful tool to complement experimental findings. mdpi.commdpi.com

DFT calculations can provide deep insights into the molecule's electronic and structural properties. For phenothiazine derivatives, computational studies have been used to:

Elucidate the electronic structure, such as the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), which are key to understanding redox processes and reactivity. rsc.org

Rationalize the effects of oxidation on the molecular geometry and photophysical properties of the phenothiazine core. rsc.org

Predict thermochemical parameters related to the molecule's antioxidant or pro-oxidant potential, which can be linked to its degradation mechanisms. mdpi.com

Provide a theoretical basis for interpreting experimental spectroscopic data (e.g., NMR, UV-Vis). researchgate.net

For this compound, the integration of computational and experimental work can be particularly insightful for understanding the mechanism of its formation. For example, studies on the electrochemical oxidation of related phenothiazines suggest that the initial oxidation occurs at the phenothiazine nitrogen, forming a radical cation. mdpi.com DFT calculations can model this process, predict the stability of intermediates, and explain why the piperazine nitrogens are also susceptible to oxidation.

Interactive Table: Application of Computational Chemistry to Phenothiazine Systems

Future research will likely see a tighter integration of these approaches, where computational models are used to predict reaction pathways and degradation products, which are then targeted for experimental verification using the advanced analytical techniques described in the previous section. This synergy will accelerate the understanding of the mechanistic chemistry of this compound.

Investigation of Long-Term Environmental Persistence and Potential Degradation Cascades

The long-term fate of this compound in the environment is a critical unknown. As a metabolite of a pharmaceutical, it is expected to exhibit some degree of persistence. General studies on pharmaceuticals in the environment have shown that many are not effectively removed by conventional wastewater treatment plants, leading to their continuous release and persistence in aquatic systems. nih.gov

The parent compound, phenothiazine, is known to be toxic to aquatic organisms and may cause long-term effects in the aquatic environment. nih.gov This suggests that its derivatives, including the N1,N4-dioxide, warrant investigation.

A key pathway for the environmental degradation of phenothiazine compounds is photodegradation . researchgate.net Exposure to sunlight in the aquatic environment can initiate a cascade of reactions, leading to the formation of numerous photoproducts. researchgate.net The initial step often involves oxidation, and given that this compound is already an oxidized metabolite, its photochemical behavior may be complex. It could be a terminal, stable product under some conditions or an intermediate that degrades further into other compounds.

Future research in this area will focus on:

Laboratory-based persistence studies: Conducting controlled experiments to measure the half-life of this compound under various simulated environmental conditions (e.g., different pH, temperature, and light exposure) in water and soil matrices.

Identification of degradation products: Using HRMS to identify the full spectrum of products formed during abiotic (e.g., photolysis, hydrolysis) and biotic degradation processes.

Modeling environmental fate: Developing and validating computational models to predict the transport, partitioning, and persistence of this compound in different environmental compartments.

Field monitoring: Analyzing environmental samples from areas impacted by wastewater effluent to determine the real-world concentrations and persistence of the compound.

Understanding these degradation cascades is essential for assessing the ultimate environmental exposure and potential risks associated with this metabolite.

Studies on the Interaction of this compound with Environmental Microbiomes (Non-Ecotoxicity Focus)

The interaction between pharmaceuticals and microorganisms is bidirectional: microbes can metabolize drugs, and drugs can affect microbial communities. youtube.com While much of this research has focused on the human gut microbiome, the principles are applicable to environmental microbiomes (e.g., in soil, sediment, and water).

Environmental microorganisms possess a vast and diverse metabolic capacity, including the ability to perform reductive and hydrolytic reactions that can transform xenobiotic compounds. nih.gov The gut microbiota is known to metabolize a wide array of drugs, and it is plausible that environmental bacteria and fungi could also transform this compound. nih.gov For example, N-oxides can be susceptible to microbial reduction back to the parent amine, which would regenerate the more pharmacologically active trifluoperazine in the environment. Studies have demonstrated the ability of fungi, such as Aspergillus sclerotiorum, to transform related phenazine (B1670421) structures. nih.gov

Conversely, this compound may impact the function and composition of environmental microbial communities. Recent research indicates that a significant percentage of non-antibiotic drugs can inhibit the growth of certain gut bacteria. youtube.com Furthermore, some xenobiotics have been shown to alter the metabolism of gut bacteria, such as the production of biogenic amines, even at low concentrations. cam.ac.uk Such alterations in the metabolic output of environmental microbiomes could have broader biogeochemical implications, independent of direct ecotoxicity.

Future research directions include:

Microbial transformation studies: Incubating this compound with representative environmental microbial consortia or isolates to identify potential biotransformation pathways and products.

Metagenomic and metaproteomic analyses: Investigating how exposure to this compound alters the genetic potential and functional protein expression of microbial communities.

Functional assays: Measuring changes in key microbial processes (e.g., respiration, nutrient cycling, enzyme activities) in response to exposure to the compound.

These studies will provide a more holistic view of the environmental fate of this compound, considering the crucial role of microorganisms in its persistence and transformation.

Q & A

What experimental strategies are recommended for detecting and quantifying Trifluoperazine N1,N4-Dioxide in pharmaceutical formulations?

Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting and quantifying this compound due to its sensitivity in differentiating oxidation products from parent compounds. Method validation should include specificity testing against structurally related impurities (e.g., sulfoxide derivatives) and forced degradation studies under oxidative conditions to confirm stability-indicating properties . Calibration curves should be constructed using certified reference standards (e.g., LGC Standards) with purity >95% to ensure accuracy .

How does the oxidative degradation pathway of Trifluoperazine lead to the formation of N1,N4-Dioxide, and what factors accelerate this process?

Answer: Trifluoperazine undergoes sequential oxidation at the piperazine nitrogen atoms and sulfur in the phenothiazine ring under oxidative stress (e.g., exposure to peroxides or light). The N1,N4-Dioxide forms when both nitrogen atoms in the piperazine ring are oxidized, followed by sulfoxide formation at the sulfur center. Accelerated stability studies (40°C/75% RH) combined with radical scavengers (e.g., ascorbic acid) can identify reactive oxygen species (ROS) involved. Kinetic modeling using Arrhenius equations helps predict degradation rates under varying storage conditions .

What contradictory data exist regarding the biological activity of N1,N4-dioxide derivatives, and how can these discrepancies be resolved?

Answer: While quinoxaline N1,N4-dioxide complexes show selective hypoxic cytotoxicity in cancer models , analogous phenothiazine N-oxides like this compound lack direct evidence of therapeutic activity. Contradictions arise from differences in redox potentials and cellular uptake mechanisms. Resolving these requires comparative studies using isogenic cell lines under normoxic vs. hypoxic conditions, paired with electron paramagnetic resonance (EPR) to measure radical generation. Structure-activity relationship (SAR) models should incorporate Hammett constants to quantify electron-withdrawing effects of N-oxide groups .

What advanced synthetic methods are available for preparing this compound with high regioselectivity?